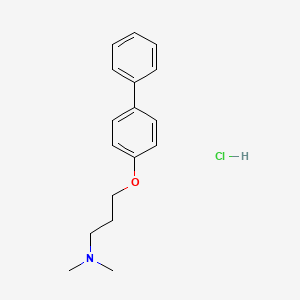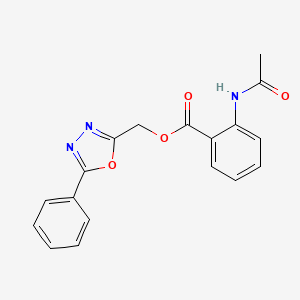![molecular formula C18H30Cl2N2O B4408006 1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4408006.png)
1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a chlorinated phenoxyethyl group and a dimethylpropyl group, making it a unique molecule with specific chemical properties.
Preparation Methods
The synthesis of 1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-(1,1-dimethylpropyl)phenol.
Ether Formation: This phenol is then reacted with 2-chloroethyl ether to form 2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl chloride.
Piperazine Substitution: The resulting compound is then reacted with 4-methylpiperazine under basic conditions to yield the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The phenoxy and piperazine moieties can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride stands out due to its unique structural features:
Similar Compounds: Compounds such as 1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}-piperazine and 1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}-4-ethylpiperazine share structural similarities.
Uniqueness: The presence of the 4-methyl group on the piperazine ring and the specific substitution pattern on the phenoxyethyl group contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O.ClH/c1-5-18(2,3)15-6-7-17(16(19)14-15)22-13-12-21-10-8-20(4)9-11-21;/h6-7,14H,5,8-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNMDKYIBRGTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCN2CCN(CC2)C)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-acetylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407929.png)
![N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B4407933.png)
![4-[(3-pyridinylamino)carbonyl]phenyl propionate](/img/structure/B4407954.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407959.png)


![1-[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4407978.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4407983.png)
amine hydrochloride](/img/structure/B4407988.png)

![N-[2-(1-chloronaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4407998.png)
![N-(4-methoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4408011.png)
![2-[(4-fluorophenyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4408023.png)
